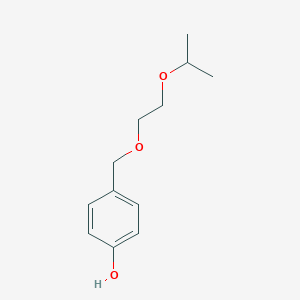

4-((2-Isopropoxyethoxy)methyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-propan-2-yloxyethoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQLWWCGQXEAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436898 | |

| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177034-57-0 | |

| Record name | 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177034-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Isopropoxyethoxy)methyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177034570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[[2-(1-methylethoxy)ethoxy]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((2-ISOPROPOXYETHOXY)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD8NPN3DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol

Introduction

4-((2-isopropoxyethoxy)methyl)phenol, a key organic compound, serves as a critical intermediate in the synthesis of various pharmaceuticals.[1][2][3] Its molecular structure, featuring both a phenol and an ether linkage, makes it a valuable precursor for more complex molecules. Most notably, it is an essential building block in the industrial manufacturing of Bisoprolol, a widely used cardioselective β-blocker for treating cardiovascular conditions like hypertension.[1][4] The synthesis of this intermediate is often considered the most challenging step in the overall production of Bisoprolol.[4] This guide provides a detailed overview of the primary synthesis pathway, experimental protocols, and relevant chemical data for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 177034-57-0 | [1][5][6][7][8] |

| Molecular Formula | C₁₂H₁₈O₃ | [5][6][7][8] |

| Molecular Weight | 210.27 g/mol | [1][6][7][8] |

| Appearance | Oil or white crystalline solid | [5] |

| Boiling Point | 308.7 ± 22.0 °C (Predicted) | [5][7] |

| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 140.5 °C | [7] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [5] |

Core Synthesis Pathway: Etherification

The principal and most industrially significant method for synthesizing this compound is through the direct etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] This reaction is a variation of the Williamson ether synthesis, which typically involves an alkoxide reacting with a primary alkyl halide in an SN2 mechanism.[9][10] In this specific synthesis, the benzylic hydroxyl group of 4-hydroxybenzyl alcohol is the reactive site that undergoes etherification.[1] The reaction is generally facilitated by an acid catalyst.[1]

Researchers have focused on optimizing this reaction using various catalysts to improve yield and process efficiency.[1] Catalysts such as silica sulfuric acid or ion-exchange resins like Amberlyst 15 have been employed to facilitate the reaction under milder conditions, enhancing the economic and environmental viability of the process.[1] Using silica sulfuric acid as a reusable solid catalyst can result in yields as high as 75%.[1]

Caption: Core synthesis reaction for this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[2][3] Key parameters influencing the reaction include the molar ratio of reactants, temperature, and reaction time.[4]

Protocol 1: Synthesis in the Presence of a Solvent (Toluene)

This method utilizes a solvent to facilitate the reaction.

Materials:

-

2-isopropoxyethanol (138.4 ml)

-

Toluene (375 ml)

-

Sulfuric acid adsorbed silica (H₂SO₄ activated silica) (75 g)

-

4-hydroxybenzyl alcohol (75 g)

Procedure:

-

Charge a reaction flask with 2-isopropoxyethanol and dissolve it in toluene.

-

Stir the mixture and cool the reaction flask to approximately 5°C.[2][3]

-

While maintaining the temperature at 5°C, add the sulfuric acid adsorbed silica to the reaction mixture.

-

Add 4-hydroxybenzyl alcohol to the mixture.

-

Allow the reaction mixture to stir at ambient temperature (e.g., 25°C to 60°C).[2][3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, proceed with work-up to isolate the product. This typically involves filtering the silica catalyst, neutralizing any remaining acid, and removing the solvent.

Protocol 2: Synthesis in the Absence of a Solvent

This solvent-free approach offers a more environmentally friendly alternative.

Materials:

-

2-isopropoxyethanol (250 ml)

-

Sulfuric acid adsorbed silica (20 g)

-

4-hydroxybenzyl alcohol (20 g)

-

Potassium carbonate (10 g)

Procedure:

-

Charge a reaction flask with 2-isopropoxyethanol and cool it to approximately 5°C with continuous stirring.[2]

-

Add the sulfuric acid adsorbed silica, followed by the 4-hydroxybenzyl alcohol.

-

Stir the reaction mixture at ambient temperature for about 24 hours.[1][2]

-

After 24 hours, filter the reaction mass to recover the silica catalyst.

-

Add potassium carbonate to the filtrate and stir for one hour to neutralize the acid.

-

The crude product can then be purified, typically through distillation or chromatography.

Caption: A generalized experimental workflow for the synthesis.

Application in Pharmaceutical Synthesis: The Path to Bisoprolol

This compound is a crucial intermediate in the multi-step synthesis of Bisoprolol.[1][11] Understanding its role provides context for its importance in drug development.

The synthesis of Bisoprolol from this intermediate generally proceeds via the following steps:

-

Condensation with Epichlorohydrin: The phenolic group of this compound is reacted with epichlorohydrin, typically in the presence of a base. This forms an epoxide intermediate.[1]

-

Ring-Opening Reaction: The final step involves the ring-opening of the epoxide intermediate by reacting it with isopropylamine to yield Bisoprolol.[1]

Caption: Role as an intermediate in the synthesis of Bisoprolol.

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing yield and purity. The table below summarizes key parameters and reported outcomes.

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Silica Sulfuric Acid | Toluene | 5°C then ambient | - | 75 | [1] |

| Silica Sulfuric Acid | None | 5°C then ambient | 24 | - | [2] |

| - | - | 25-60°C | 24 | - | [1] |

Note: Specific yield data is often proprietary. The 75% yield represents a reported outcome under optimized lab conditions.[1] The process is influenced by the molar ratio of 2-isopropoxyethanol to 4-hydroxybenzyl alcohol, reaction time, and temperature.[4]

The synthesis of this compound via the acid-catalyzed etherification of 4-hydroxybenzyl alcohol and 2-isopropoxyethanol is a well-established and critical process in pharmaceutical manufacturing. The use of solid, reusable catalysts like acid-activated silica presents a more sustainable and efficient approach. For professionals in drug development, a thorough understanding of this synthesis, including its optimization parameters and experimental protocols, is essential for the efficient production of vital medicines such as Bisoprolol. Further research continues to focus on process optimization to maximize yield and purity while minimizing environmental impact.

References

- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]

- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-[(2-Isopropoxyethoxy)methyl]phenol | CAS#:177034-57-0 | Chemsrc [chemsrc.com]

- 8. chemscene.com [chemscene.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. ijper.org [ijper.org]

An In-depth Technical Guide on the Physicochemical Properties of 4-((2-isopropoxyethoxy)methyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the beta-blocker Bisoprolol.[1][2][3] A thorough understanding of its physicochemical properties is crucial for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical data for this compound, details on its synthesis, and a logical workflow for its production.

Physicochemical Properties

The physicochemical properties of this compound determine its behavior in various chemical and biological systems. These properties are essential for developing and optimizing synthetic routes, as well as for analytical method development.

General and Physical Properties

This compound typically appears as a white crystalline solid or powder, or as a clear light yellow oil.[4][5] It is soluble in water and some organic solvents like ethanol and ether.[4]

| Property | Value | Source |

| Molecular Formula | C12H18O3 | [6] |

| Molecular Weight | 210.27 g/mol | [6][7] |

| Appearance | White crystalline solid or powder; Clear light yellow oil | [4][5] |

| Melting Point | 60-70 °C | [4] |

| Boiling Point | 308.7 ± 22.0 °C (Predicted) | [4][8] |

| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [4][8] |

| Flash Point | 140.523 °C | [4] |

| Refractive Index | 1.509 | [4] |

Chemical and Computational Properties

These properties provide insight into the molecule's reactivity, polarity, and behavior in different solvent systems.

| Property | Value | Source |

| pKa | 9.66 ± 0.15 (Predicted) | [4][8] |

| LogP | 2.3338 | [6] |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | [6][9] |

| Hydrogen Bond Donor Count | 1 | [6][9] |

| Hydrogen Bond Acceptor Count | 3 | [6][9] |

| Rotatable Bond Count | 6 | [6][9] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a critical step in the industrial manufacturing of Bisoprolol.[10][11] The most common method involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.

General Synthesis Procedure

The synthesis is influenced by several key parameters, including the molar ratio of reactants, reaction time, and temperature.[10][11]

Reactants:

-

4-hydroxybenzyl alcohol

-

2-isopropoxyethanol

Catalyst:

-

Acid catalysts such as sulfuric acid adsorbed on silica or ion exchange resins (e.g., Amberlyst 15) are commonly used.[2][3][11]

General Steps:

-

2-isopropoxyethanol is charged into a reaction flask, optionally with a solvent like toluene.[2]

-

The mixture is cooled to approximately 5°C.[2]

-

The acid catalyst (e.g., sulfuric acid adsorbed silica) is added to the cooled mixture.[2]

-

4-hydroxybenzyl alcohol is then added to the reaction mixture.[2]

-

The reaction is stirred at a controlled temperature, which can range from ambient temperature up to 60°C, for a period that can extend to 24 hours.[2][12]

-

Upon completion, the catalyst is removed by filtration.[2]

-

The resulting product, this compound, can then be further purified.

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound is a well-defined process that can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of Bisoprolol. The following diagram illustrates its position in the overall synthesis pathway.

Caption: Role of this compound in Bisoprolol synthesis.

Conclusion

The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the research and development of pharmaceuticals involving this compound. A clear understanding of its physicochemical properties and synthetic pathways is fundamental to ensuring the efficient and controlled production of high-quality pharmaceutical ingredients.

References

- 1. scbt.com [scbt.com]

- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Isopropoxyethoxymethylphenol | 177034-57-0 [chemicalbook.com]

- 9. 4-(2-isopropoxyethoxymethyl)phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 177034-57-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)phenol (CAS 177034-57-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the synthesis of the cardioselective β-blocker, Bisoprolol. This document details its chemical and physical properties, synthesis protocols, and its role in pharmaceutical manufacturing.

Core Compound Data

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 177034-57-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈O₃ | [1][2][3] |

| Molecular Weight | 210.27 g/mol | [1][2][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Isopropoxyethoxymethylphenol, Bisoprolol Impurity M | [2] |

| Appearance | Light yellow to brown oil; Clear light yellow oil | [4] |

| Purity | Commercially available in purities of 95%, >98%, and ≥98% | [2][5] |

| Solubility | Soluble in organic solvents such as toluene and methanol | [1] |

| Boiling Point | Not specified in available literature | N/A |

| Melting Point | Not applicable (liquid at room temperature) | N/A |

| XLogP3-AA | 1.9 | [6] |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | [6] |

| Safety | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [6] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] The optimization of this reaction is crucial for maximizing yield and purity, with key parameters being the molar ratio of reactants, temperature, and reaction time.[1] Various catalysts have been employed to improve the efficiency and environmental footprint of the synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Adsorbed on Silica (Solvent-Free)

This protocol is adapted from patent literature and offers an environmentally friendly approach by omitting a solvent.[1]

-

Materials:

-

2-isopropoxyethanol (250 ml)

-

4-hydroxybenzyl alcohol (20 g)

-

Sulfuric acid adsorbed on silica (20 g)

-

Potassium carbonate

-

-

Procedure:

-

Charge a reaction flask with 2-isopropoxyethanol (250 ml).

-

Cool the reaction mixture to approximately 5°C with continuous stirring.[1]

-

Add sulfuric acid adsorbed on silica (20 g) to the cooled mixture.[1]

-

Add 4-hydroxybenzyl alcohol (20 g) to the reaction mixture.[1]

-

Allow the reaction mixture to warm to ambient temperature and stir for approximately 24 hours.[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mass to recover the silica catalyst.[1]

-

The filtrate can be further treated with potassium carbonate to neutralize any remaining acid and then purified.

-

Protocol 2: Synthesis using Amberlyst-15 Ion-Exchange Resin

This method utilizes a solid acid catalyst that can be easily removed by filtration.

-

Materials:

-

2-isopropoxyethanol

-

4-hydroxybenzyl alcohol

-

Amberlyst-15 resin

-

Potassium carbonate

-

Toluene (for extraction)

-

-

Procedure:

-

Cool 2-isopropoxyethanol in a reaction vessel to 0-5°C.

-

Add Amberlyst-15 resin to the cooled alcohol.

-

Add 4-hydroxybenzyl alcohol in small portions over a period of time (e.g., 5 hours) while maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at 0-5°C for 2 hours.

-

Raise the temperature to 15-20°C and maintain for 10 hours.

-

Filter the reaction mixture to remove the Amberlyst-15 resin.

-

Wash the recovered resin with 2-isopropoxyethanol.

-

Basify the filtrate with potassium carbonate, followed by filtration.

-

The excess 2-isopropoxyethanol is removed by distillation to yield the crude product.

-

Table 2: Comparison of Synthesis Methods

| Catalyst | Solvent | Reported Yield | Advantages |

| Sulfuric Acid on Silica | Solvent-Free | 75% | Environmentally friendly, reusable catalyst.[7] |

| Sulfuric Acid on Silica | Toluene | 87% | Higher reported yield in a specific example.[1] |

| Amberlyst-15 | 2-isopropoxyethanol (reactant as solvent) | High | Easily removable and reusable catalyst. |

Role in Bisoprolol Synthesis

This compound is a critical building block for the synthesis of Bisoprolol. The synthesis proceeds via a multi-step pathway where this intermediate provides the core structural framework.[1]

Synthetic Pathway to Bisoprolol

The overall synthetic route from this compound to Bisoprolol is as follows:

-

Condensation with Epichlorohydrin: The phenolic group of this compound is reacted with epichlorohydrin in the presence of a base. This reaction forms an epoxide intermediate, 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.[1]

-

Ring-Opening Reaction: The epoxide intermediate is then reacted with isopropylamine. This step involves the nucleophilic attack of the amine on the epoxide ring, leading to the formation of Bisoprolol.[1]

Caption: Synthetic pathway from this compound to Bisoprolol.

Analytical Characterization

A comprehensive analytical characterization is essential to ensure the purity and identity of this compound, especially when used as an intermediate in pharmaceutical manufacturing. Standard analytical techniques include:

Table 3: Analytical Characterization Methods

| Technique | Purpose |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure by identifying the number and environment of protons. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Determines the number of non-equivalent carbon atoms and provides information about their chemical environment. |

| Infrared Spectroscopy (IR) | Identifies the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to quantify it. Chiral HPLC is used for enantiomeric excess determination of its derivatives.[1] |

| Thin-Layer Chromatography (TLC) | A rapid and cost-effective method for monitoring the progress of the synthesis reaction.[1] |

While specific spectral data is proprietary and dependent on the specific batch, a partial ¹H-NMR spectral data has been reported as follows:

Table 4: Partial ¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.15 | Doublet (d) | 6H | Isopropyl -CH₃ |

| 3.55 | Multiplet (m) | 1H | Isopropyl -CH- |

| 3.65 | Triplet (t) | 2H | -O-CH₂-CH₂-O- |

| 4.50 | Singlet (s) | 2H | Ar-CH₂-O- |

| 6.85 | Doublet (d) | 2H | Aromatic protons |

Experimental Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the production of Bisoprolol. The efficiency and purity of its synthesis have been the subject of considerable research, leading to the development of more sustainable and economically viable manufacturing processes. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and professionals involved in the development and manufacturing of related active pharmaceutical ingredients.

References

- 1. 4-[(2-Isopropoxyethoxy)methyl]phenol | LGC Standards [lgcstandards.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. 4-[(2-Isopropoxyethoxy)methyl]phenol | LGC Standards [lgcstandards.com]

- 6. 4-[(2-Isopropoxyethoxy)methyl]phenol | CAS#:177034-57-0 | Chemsrc [chemsrc.com]

- 7. 177034-57-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Spectroscopic and Structural Elucidation of 4-((2-Isopropoxyethoxy)methyl)phenol: A Technical Guide

Introduction

4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate in the synthesis of various pharmaceuticals, most notably the cardioselective β-blocker, Bisoprolol.[1][2][3][4][5] Its molecular structure, containing both a phenol group and an ether linkage, makes it a versatile building block in organic synthesis. Accurate characterization of this compound is crucial for quality control and process optimization in drug development. This guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.15 | Doublet (d) | 6H | Isopropyl -CH₃ |

| 3.55 | Multiplet (m) | 1H | Isopropyl -CH- |

| 3.65 | Triplet (t) | 2H | -O-CH₂-CH₂-O- |

| 4.50 | Singlet (s) | 2H | Ar-CH₂-O- |

| 6.85 | Doublet (d) | 2H | Aromatic (Ar-H) |

Data sourced from Benchchem[1]

¹³C NMR Spectral Data

While specific ¹³C NMR data was not found in the provided search results, typical chemical shifts for similar structures can be predicted. PubChem does indicate the availability of ¹³C NMR spectra for this compound.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Significance |

| ~3400 (broad) | O-H stretch | Indicates the presence of the phenolic hydroxyl group. |

| ~2970-2850 | C-H stretch | Aliphatic C-H bonds in the isopropoxy and ethoxy groups. |

| ~1600, ~1500 | C=C stretch | Aromatic ring stretching. |

| ~1450 | C-H bend | Characteristic bending of C-H bonds.[1] |

| ~1100-1200 | C-O stretch | Strong absorption indicating the ether linkages.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[1]

Mass Spectrometry Data

| m/z | Ion Identity | Significance |

| 210.1256 | [M]⁺ | Molecular ion peak, confirming the molecular weight of the compound.[1][7] |

Molecular Information

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₃ | [6][8] |

| Molecular Weight | 210.27 g/mol | [6][8][9][10] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (typically >1024) is required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method : If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Utilize a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition :

-

Introduce the sample into the ion source.

-

For GC-MS, the sample is first separated on a GC column before entering the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis : Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure of the compound. For HRMS, the exact mass can be used to determine the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 6. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-[(2-Isopropoxyethoxy)methyl]phenol | LGC Standards [lgcstandards.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-[(2-Isopropoxyethoxy)methyl]phenol | CAS#:177034-57-0 | Chemsrc [chemsrc.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Solubility of 4-((2-isopropoxyethoxy)methyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 4-((2-isopropoxyethoxy)methyl)phenol is presented below. These properties are crucial for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₃ | [3][4] |

| Molecular Weight | 210.27 g/mol | [3][4] |

| Appearance | White crystalline solid or powder; Light brownish yellow liquid | [5][6] |

| Melting Point | 60-70 °C | [5] |

| Boiling Point | 308.7 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| LogP | 1.76 - 1.9 | [3][7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

Solubility Profile

Currently, only qualitative solubility data for this compound is available. The compound has been described as being soluble in a range of organic solvents.

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [5] |

| Ether Solvents | Soluble | [5] |

| Chloroform | Soluble | |

| Methylene Dichloride (MDC) | Soluble | |

| Ethyl Acetate | Soluble | |

| Water | Soluble | [5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely used "shake-flask" or "excess solid" method.[8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a period (e.g., 1-2 hours) at the same temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.[9]

-

For HPLC analysis, inject a known volume of the filtered solution and the standards. The concentration of the saturated solution is determined by comparing its peak area to the calibration curve generated from the standards.

-

For UV-Vis analysis, measure the absorbance of the filtered solution (after appropriate dilution, if necessary) at the wavelength of maximum absorbance (λmax) and determine the concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration of the saturated solution.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: A flowchart of the experimental procedure for determining solubility.

Role in the Synthesis of Bisoprolol

This compound is a crucial intermediate in the industrial synthesis of Bisoprolol.[1][10] The diagram below outlines this key synthetic relationship.

Caption: The role of the target compound as an intermediate in Bisoprolol synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-[(2-Isopropoxyethoxy)methyl]phenol | CAS#:177034-57-0 | Chemsrc [chemsrc.com]

- 4. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. 4-(2-isopropoxyethoxymethyl)phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. This compound | 177034-57-0 | Benchchem [benchchem.com]

- 10. ijper.org [ijper.org]

An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)phenol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-isopropoxyethoxy)methyl)phenol is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the cardioselective β1-adrenergic receptor blocker, Bisoprolol.[1][2][3] Bisoprolol is widely prescribed for the management of cardiovascular diseases, particularly hypertension and angina.[2][4] The synthesis of high-purity this compound is a crucial and often challenging step in the industrial manufacturing of Bisoprolol.[3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, analytical characterization, and its pivotal application in pharmaceutical manufacturing.

Physicochemical Properties

This compound is a substituted phenol with the chemical formula C12H18O3.[5] It is typically a white crystalline solid or powder. While soluble in organic solvents like ethanol and ether, it can also be dissolved in water.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C12H18O3 | [5] |

| Molecular Weight | 210.27 g/mol | [1][5] |

| CAS Number | 177034-57-0 | [1] |

| Appearance | White crystalline solid or powder | |

| Melting Point | 60-70 °C | |

| ¹H-NMR (δ, ppm) | 1.15 (d, 6H), 3.55 (m, 1H), 3.65 (t, 2H), 4.50 (s, 2H), 6.85 (d, 2H), 7.20 (d, 2H), 9.50 (s, 1H) | [1] |

| Mass Spec. (m/z) | 210.1256 [M]⁺, 107 [C₇H₇O]⁺ (base peak) | [1] |

Synthesis of this compound

The primary route for synthesizing this compound is through the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.

Key Synthesis Parameters

The efficiency of the synthesis is influenced by several factors:

-

Molar Ratio of Reactants: The ratio of 2-isopropoxyethanol to 4-hydroxybenzyl alcohol is a critical parameter.[3]

-

Temperature: Reaction temperatures can range from 5°C to 60°C, with lower temperatures often employed during catalyst addition.[1][2]

-

Reaction Time: The duration of the reaction can vary from several hours to over 24 hours.[1][2]

-

Catalyst: Acidic catalysts are typically used to facilitate the etherification. Common catalysts include sulfuric acid adsorbed on silica and ion-exchange resins like Amberlyst 15.[1][2]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Adsorbed Silica (with solvent)

This protocol is adapted from a patented process for the preparation of this compound.[2][4]

Materials:

-

2-isopropoxyethanol (138.4 ml)

-

Toluene (375 ml)

-

Sulfuric acid adsorbed silica (75 g)

-

4-hydroxybenzylalcohol (75 g)

-

Potassium carbonate

-

Sodium hydroxide solution

-

Water

Procedure:

-

Charge a reaction flask with 2-isopropoxyethanol and dissolve it in toluene.

-

Cool the reaction mixture to 5°C with continuous stirring.

-

Add the sulfuric acid adsorbed silica to the cooled reaction mixture.

-

Add 4-hydroxybenzylalcohol to the mixture.

-

Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mass to recover the silica.

-

Treat the filtrate with potassium carbonate and stir.

-

Filter the mixture to remove the potassium carbonate.

-

Wash the organic layer with water.

-

Extract the product into an aqueous layer using a sodium hydroxide solution. This aqueous layer containing the product can be carried forward to the next step without isolation.[2]

Protocol 2: Synthesis using Sulfuric Acid Adsorbed Silica (without solvent)

This solvent-free method offers a more environmentally friendly approach.[2][4]

Materials:

-

2-isopropoxyethanol (250 ml)

-

Sulfuric acid adsorbed silica (20 g)

-

4-hydroxybenzylalcohol (20 g)

-

Potassium carbonate

Procedure:

-

Charge a reaction flask with 2-isopropoxyethanol and cool it to approximately 5°C with continuous stirring.

-

Add the sulfuric acid adsorbed silica to the flask.

-

Add 4-hydroxybenzylalcohol to the reaction mixture.

-

Stir the mixture at ambient temperature for about 24 hours.

-

Filter the reaction mass to recover the silica.

-

Add potassium carbonate to the filtrate and stir for one hour.

-

Filter to remove the potassium carbonate to yield the crude product.

Role in the Synthesis of Bisoprolol

This compound is a crucial intermediate in the multi-step synthesis of Bisoprolol.[1] The synthesis proceeds via the reaction of this compound with epichlorohydrin, followed by a ring-opening reaction with isopropylamine.[1]

Caption: Synthetic pathway from starting materials to Bisoprolol via the key intermediate this compound.

Analytical Characterization

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of the synthesis reaction.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product.[6] Chiral HPLC is particularly important in the synthesis of enantiomerically pure (S)-bisoprolol to determine the enantiomeric excess of subsequent intermediates.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed information about the molecular structure of the compound.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[1]

Biological Activity and Future Perspectives

Currently, there is limited publicly available information on the specific biological activities of this compound itself. Its primary significance lies in its role as a precursor to the pharmacologically active molecule, Bisoprolol.[1]

Future research could explore the potential biological activities of this compound and its derivatives. Structure-activity relationship (SAR) studies could be conducted to investigate how modifications to its chemical structure might lead to novel therapeutic agents.[1]

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a fundamentally important molecule in the pharmaceutical industry, serving as an indispensable building block for the synthesis of the widely used cardiovascular drug, Bisoprolol. The optimization of its synthesis is a key focus for industrial chemists, with an emphasis on improving yield, purity, and environmental sustainability. While its own biological properties remain largely unexplored, its structural motif may hold potential for the development of new therapeutic agents. This guide has summarized the current state of knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]

- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 5. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and heart failure. This technical guide provides a comprehensive overview of a common and industrially significant synthesis route for Bisoprolol, commencing from the readily available starting material, 4-hydroxybenzyl alcohol. This document details the multi-step synthesis, including the formation of the key intermediate 4-((2-isopropoxyethoxy)methyl)phenol, its subsequent conversion to an epoxide, and the final ring-opening reaction to yield Bisoprolol. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the drug's mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

Introduction

The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol is a well-established process that involves three primary chemical transformations. The initial and most critical step is the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol to generate the key intermediate, this compound.[1][2] This reaction is often the most challenging aspect of the synthesis, with various catalytic systems developed to optimize yield and purity. The subsequent steps involve the reaction of the phenolic intermediate with epichlorohydrin to form an epoxide, followed by a nucleophilic ring-opening reaction with isopropylamine to afford the final active pharmaceutical ingredient, Bisoprolol.[3][4] This guide will provide a detailed examination of each of these synthetic steps.

Overall Synthesis Pathway

The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol can be delineated into the following three stages:

-

Step 1: Etherification - Synthesis of this compound.

-

Step 2: Epoxidation - Synthesis of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.

-

Step 3: Amination - Synthesis of Bisoprolol via epoxide ring-opening.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall synthetic workflow for Bisoprolol from 4-hydroxybenzyl alcohol.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the synthesis of Bisoprolol, along with a summary of quantitative data.

Step 1: Synthesis of this compound

The etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol is a critical step, and several catalytic methods have been reported to improve efficiency and yield.

Method A: Using Silica Sulfuric Acid Catalyst

-

Protocol: To a mixture of 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol, silica sulfuric acid is added as a catalyst. The reaction mixture is stirred, and the progress is monitored. Upon completion, the solid catalyst is filtered off and can be reused. The product is purified using flash chromatography.[5]

-

Yield: A yield of 75% has been reported for this method.[5]

Method B: Using Amberlyst-15 Catalyst

-

Protocol: In a reactor, 2-isopropoxyethanol is charged and cooled to 0°C. Amberlyst-15 resin is added in one lot. 4-Hydroxybenzyl alcohol is then added in small portions at 0-5°C over approximately 5 hours. The reaction mixture is stirred at 0-5°C for 2 hours, after which the temperature is raised to 15-20°C and maintained for 10 hours. The Amberlyst-15 resin is subsequently filtered and washed with 2-isopropoxyethanol. The filtrate is basified with potassium carbonate, which is then filtered off. The excess 2-isopropoxyethanol is removed by distillation to yield the product.[3]

-

Quantitative Data: Starting with 22.5 kg of 4-hydroxybenzyl alcohol, a yield of 36-38 kg of the product has been reported.[3]

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

| Parameter | Method A | Method B |

| Catalyst | Silica Sulfuric Acid | Amberlyst-15 |

| Temperature | Not specified in detail | 0-5°C, then 15-20°C |

| Reaction Time | Not specified in detail | 12 hours |

| Solvent | 2-isopropoxyethanol (reactant) | 2-isopropoxyethanol (reactant) |

| Purification | Flash Chromatography | Filtration and Distillation |

| Reported Yield | 75% | High (quantitative details above) |

Spectroscopic Data for this compound: [5]

-

¹H NMR (600 MHz, CDCl₃): δ 7.22–7.13 (m, 2H), 6.82–6.72 (m, 2H), 6.02 (s, 1H), 4.48 (s, 2H), 3.72–3.58 (m, 5H), 1.20 (d, J = 5.9 Hz, 6H).

-

¹³C NMR (151 MHz, CDCl₃): δ 155.55, 129.75, 129.74, 115.26, 73.11, 72.21, 69.34, 67.48, 22.01.

Step 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane

-

Protocol: An aqueous solution of the sodium salt of this compound is reacted with epichlorohydrin at 60-65°C for 1 hour. The reaction mixture is then extracted twice with toluene. The combined toluene extracts are stirred with solid sodium hydroxide. The mixture is washed with water three times, and the toluene layer is distilled to yield the epoxide product as an oil. The product can be further purified by high vacuum distillation.[3]

Step 3: Synthesis of Bisoprolol

-

Protocol: The epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane, is dissolved in methanol and cooled to 15°C. A catalytic amount of sodium borohydride is added in small portions at 15-20°C and stirred for 1 hour. This mixture is then added to a cooled solution of isopropylamine at 15-20°C over 1 hour. The reaction is stirred for 3 hours and then heated to reflux for another 3 hours. Excess isopropylamine and methanol are removed by distillation. The residual oil is taken up in an organic solvent like chloroform and washed with water. The organic solvent is then distilled off to obtain Bisoprolol base as an oil.[3][6]

-

Overall Yield: A six-step synthesis for enantiopure (S)-Bisoprolol, including these core steps, has been reported with an overall yield of 19%.[5]

Mechanism of Action of Bisoprolol

Bisoprolol is a cardioselective β1-adrenergic receptor antagonist. Its therapeutic effects in managing cardiovascular diseases stem from its ability to block the action of endogenous catecholamines, such as epinephrine and norepinephrine, at the β1-receptors, which are predominantly located in the heart muscle cells and the juxtaglomerular cells of the kidney.[1][2][7]

The binding of catecholamines to β1-receptors normally activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx into cardiac cells. This results in an increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1]

Bisoprolol competitively inhibits this pathway, leading to a reduction in heart rate, contractility, and consequently, blood pressure.[8][9] By blocking β1-receptors in the kidneys, Bisoprolol also inhibits the release of renin, thereby suppressing the renin-angiotensin system.[2][7]

The following diagram illustrates the signaling pathway inhibited by Bisoprolol.

Caption: Mechanism of action of Bisoprolol via inhibition of the β1-adrenergic signaling pathway.

Conclusion

The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol represents a viable and scalable manufacturing route for this important cardiovascular drug. The optimization of the initial etherification step is paramount to the overall efficiency of the process, with acid catalysts like silica sulfuric acid and Amberlyst-15 offering effective solutions. The subsequent epoxidation and amination steps are robust reactions that complete the synthesis. A thorough understanding of the experimental protocols and the underlying mechanism of action is crucial for drug development professionals involved in the synthesis, characterization, and application of Bisoprolol. This guide provides a foundational resource to support these endeavors.

References

- 1. qingmupharm.com [qingmupharm.com]

- 2. Bisoprolol - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]

- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 5. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]

- 6. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 7. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Bisoprolol? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bisoprolol Utilizing 4-((2-isopropoxyethoxy)methyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Bisoprolol, a cardioselective beta-blocker, using 4-((2-isopropoxyethoxy)methyl)phenol as a key intermediate. The information is compiled from various patented methods and peer-reviewed scientific literature, offering a comprehensive guide for researchers in drug development and organic synthesis.

Introduction

Bisoprolol is a widely prescribed medication for cardiovascular diseases, primarily hypertension and coronary heart disease. Its synthesis involves a multi-step process, with the formation of the intermediate this compound being a critical stage. This intermediate serves as the foundational aromatic core of the Bisoprolol molecule.[1] The subsequent reaction with epichlorohydrin and ring-opening with isopropylamine are key transformations to arrive at the final active pharmaceutical ingredient.[1] This document outlines the chemical pathways, experimental procedures, and quantitative data associated with this synthetic route.

Synthetic Pathway Overview

The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol, proceeding through the key intermediate this compound, can be summarized in the following stages:

-

Formation of the Ether Intermediate: 4-hydroxybenzyl alcohol is reacted with 2-isopropoxyethanol in the presence of an acid catalyst to yield this compound.[2][3]

-

Epoxidation: The phenolic group of the intermediate is then condensed with epichlorohydrin to form the epoxide, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.[1][2]

-

Amination (Epoxide Ring-Opening): The final step involves the reaction of the epoxide intermediate with isopropylamine to yield the Bisoprolol base.[1][2]

-

Salt Formation: The Bisoprolol base is subsequently converted to a pharmaceutically acceptable salt, such as Bisoprolol fumarate, for improved stability and bioavailability.[2][4]

A chemoenzymatic approach has also been described for the synthesis of enantiopure (S)-Bisoprolol, which involves a lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data, such as yields and reaction conditions, reported in the literature for each major step of the synthesis.

Table 1: Synthesis of this compound

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| 4-Hydroxybenzyl alcohol | Amberlyst-15 | 2-Isopropoxy ethanol | 0-5, then 15-20 | 2, then 10 | 36-38 kg from 22.5 kg starting material | [4] |

| 4-Hydroxybenzyl alcohol | H₂SO₄ activated silica | Toluene | 5, then ambient | Monitored by TLC | Not specified | [3][7] |

| 4-(hydroxymethyl)phenol | Silica sulfuric acid | Not specified | Not specified | Not specified | 75% | [5] |

Table 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Purification | Reference |

| Sodium salt of this compound | Epichlorohydrin | Toluene | 60-65 | 1 | High vacuum distillation | [4] |

Table 3: Synthesis of Bisoprolol Base

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane | Isopropylamine, Sodium borohydride | Methanol | 15-20, then reflux | 1, then 3 | 34-37 kg from 30 kg starting material | [4] |

Table 4: Synthesis of Bisoprolol Fumarate

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| Bisoprolol base | Fumaric acid | Acetone | 40, then reflux, then 0-5 | Not specified, then 0.5, then 1 | 30-33 kg from 36 kg starting material | [4] |

Experimental Protocols

The following are detailed experimental protocols derived from the cited literature.

Protocol 1: Synthesis of this compound[4]

Materials:

-

4-Hydroxybenzyl alcohol (22.5 kg)

-

2-Isopropoxy ethanol (280 L)

-

Amberlyst-15 resin (22.5 kg)

-

Potassium carbonate (1.0 kg)

Procedure:

-

Charge a 400 L reactor with 280 L of 2-Isopropoxy ethanol and cool to 0°C.

-

Add 22.5 kg of Amberlyst-15 resin in one lot.

-

Add 22.5 kg of 4-Hydroxybenzyl alcohol in small lots of 2 kg each at 0-5°C over approximately 5 hours.

-

Stir the reaction mixture at 0-5°C for 2 hours.

-

Raise the temperature to 15-20°C and maintain for 10 hours.

-

Filter the Amberlyst-15 resin and wash it with 2-Isopropoxy ethanol.

-

Collect the reaction mixture in a 400 L vessel and basify with 1.0 kg of potassium carbonate.

-

Filter the potassium carbonate.

-

Distill the 2-Isopropoxy ethanol from the reaction mixture to obtain 36-38 kg of this compound.

Protocol 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane[4]

Materials:

-

Aqueous solution of the sodium salt of this compound

-

Epichlorohydrin (90 kg)

-

Toluene (90 L)

-

Solid Sodium hydroxide (7.2 kg)

Procedure:

-

React the aqueous solution of the sodium salt of this compound with 90 kg of Epichlorohydrin at 60-65°C for 1 hour.

-

Extract the reaction mixture twice with 90 L of toluene.

-

Stir the combined toluene extracts with 7.2 kg of solid Sodium hydroxide.

-

Wash the reaction mixture with water three times.

-

Take the toluene layer for distillation to remove the solvent.

-

The resulting oil is 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane.

Protocol 3: Synthesis of Bisoprolol Base[4]

Materials:

-

2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane (30 kg)

-

Methanol (60 L)

-

Sodium borohydride (0.3 kg)

-

Isopropyl amine

Procedure:

-

In a 160 L vessel, charge 60 L of methanol and add 30 kg of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane.

-

Cool the reaction mixture to 15°C.

-

Add 0.3 kg of Sodium borohydride in small lots of 30 gm each to the reaction mixture at 15-20°C.

-

Stir the reaction mixture for 1 hour at 15-20°C.

-

Add the reaction mixture to a cooled solution of isopropyl amine at 15-20°C over about 1 hour.

-

Stir the reaction mixture for 3 hours and then heat to reflux for 3 hours.

-

Distill off the excess Isopropyl amine and methanol.

-

The residual oil is taken up in an organic solvent such as chloroform, washed with water, and the organic layer is passed over a bed of neutral alumina.

-

Removal of the solvent by distillation yields Bisoprolol base as an oil (34-37 kg).

Protocol 4: Synthesis of Bisoprolol Fumarate[2][4]

Materials:

-

Bisoprolol base (36 kg)

-

Acetone (100 L)

-

Fumaric acid (6.54 kg)

Procedure:

-

Take 100 L of Acetone and 36 kg of Bisoprolol base in a 160 L vessel.

-

Heat the reaction mixture to 40°C and add 6.54 kg of fumaric acid.

-

Stir the reaction mixture at reflux for 30 minutes.

-

Cool the mixture to 0-5°C and maintain for 1 hour.

-

Centrifuge the separated product and wash with chilled acetone.

-

Dry the product to obtain 30-33 kg of Bisoprolol fumarate.

Visualizations

Diagram 1: Synthetic Pathway of Bisoprolol

Caption: Synthetic route to Bisoprolol Fumarate.

Diagram 2: Experimental Workflow for Bisoprolol Synthesis

Caption: Workflow of Bisoprolol synthesis.

References

- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]

- 2. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 4. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]

- 5. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Industrial Manufacturing of a Key Bisoprolol Intermediate

Introduction

Bisoprolol is a widely used beta-blocker for the treatment of cardiovascular diseases, primarily hypertension. Its industrial synthesis involves the preparation of key intermediates that significantly influence the efficiency, purity, and overall cost of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the industrial-scale manufacturing of a crucial Bisoprolol intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol. The synthesis of this intermediate is a critical step, and the protocol outlined below is based on established industrial practices.

Synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol

The primary route for the industrial synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxy ethanol in the presence of an acidic catalyst, such as Amberlyst-15 resin.[1][2] This method is favored for its high yield and purity of the final product.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzyl alcohol from 4-Hydroxybenzaldehyde

This preliminary step produces the starting material for the main intermediate synthesis.

Materials:

-

4-Hydroxybenzaldehyde

-

Sodium hydroxide

-

Sodium borohydride

-

Activated charcoal

-

Acetic acid

-

Water

Procedure:

-

In a suitable reactor, dissolve 8.33 kg of sodium hydroxide in water.

-

Add 25.0 kg of 4-Hydroxybenzaldehyde to the solution and stir until a clear solution is obtained.[3]

-

Cool the reaction mixture to 15 °C.

-

Separately, dissolve 3.0 kg of sodium borohydride in 15 L of water.

-

Add the sodium borohydride solution to the reaction mixture over a period of approximately 3 hours, maintaining the temperature at 15-20 °C.[3]

-

Continue stirring the mixture for an additional 3 hours.

-

Prepare a slurry of 1.0 kg of activated charcoal in 15 L of water and add it to the reaction mixture. Stir for 30 minutes.

-

Filter the mixture over a celite bed.

-

Cool the filtrate to 0-5 °C.

-

Slowly add a dilute solution of acetic acid (20 kg diluted with 20 L of water) over 3-5 hours to precipitate the product.[3]

-

Filter the separated product, wash with 40 L of water, and spin-dry.

-

Dry the product under vacuum to obtain 21-23 kg of 4-Hydroxybenzyl alcohol.[3]

Protocol 2: Synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol

This protocol details the main reaction to produce the key Bisoprolol intermediate.

Materials:

-

4-Hydroxybenzyl alcohol

-

2-Isopropoxy ethanol

-

Amberlyst-15 resin

-

Potassium carbonate

Procedure:

-

Charge a 400 L reactor with 280 L of 2-Isopropoxy ethanol and cool to 0 °C.

-

Add 22.5 kg of Amberlyst-15 resin in one portion.[3]

-

Add 22.5 kg of 4-Hydroxybenzyl alcohol in small portions (2 kg each) over approximately 5 hours, maintaining the temperature at 0-5 °C.[3]

-

Stir the reaction mixture at 0-5 °C for 2 hours.

-

Raise the temperature to 15-20 °C and maintain for 10 hours.[3]

-

Filter the Amberlyst-15 resin and wash it with 2-Isopropoxy ethanol.

-

Collect the reaction mixture in a 400 L vessel and basify with 1.0 kg of potassium carbonate.[3]

Data Presentation

Table 1: Reactant Quantities and Yields for 4-Hydroxybenzyl alcohol Synthesis

| Reactant/Product | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |

| 4-Hydroxybenzaldehyde | 25.0 kg | 122.12 | 204.7 |

| Sodium hydroxide | 8.33 kg | 40.00 | 208.3 |

| Sodium borohydride | 3.0 kg | 37.83 | 79.3 |

| 4-Hydroxybenzyl alcohol | 21-23 kg | 124.14 | 169.2-185.3 |

| Yield | 82.6-90.5% |

Table 2: Reactant Quantities for 4-[(2-isopropoxyethoxy)methyl]phenol Synthesis

| Reactant | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |

| 4-Hydroxybenzyl alcohol | 22.5 kg | 124.14 | 181.2 |

| 2-Isopropoxy ethanol | 280 L | 104.15 | - |

| Amberlyst-15 | 22.5 kg | - | - |

| Potassium carbonate | 1.0 kg | 138.21 | 7.2 |

Alternative Synthesis Route

An alternative industrial process involves the protection of the phenolic hydroxyl group of p-hydroxybenzaldehyde as an acetate ester, followed by reduction and subsequent reaction with 2-isopropoxyethanol.[4]

Protocol 3: Synthesis of 4-acetoxybenzaldehyde

Materials:

-

p-hydroxybenzaldehyde

-

Acetic anhydride

-

Concentrated sulfuric acid

Procedure:

-

In a 100ml three-necked flask, add 12.2g (0.1mol) of p-hydroxybenzaldehyde and 0.3g of concentrated sulfuric acid.

-

Slowly add 12.12g (0.12mol) of acetic anhydride dropwise.

-

Heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), distill off the solvent.

-

Add 20ml of water and stir to precipitate the solid product.

-

Cool to crystallize, separate by suction filtration, and dry to obtain 16.1 g of 4-acetoxybenzaldehyde.[4]

Protocol 4: Synthesis of 4-acetoxybenzyl alcohol

Materials:

-

4-acetoxybenzaldehyde

-

Sodium borohydride

-

Ethanol or THF

-

Ethyl acetate

-

Water

Procedure:

-

In a 100ml three-neck flask, dissolve 16.1g (0.098mol) of 4-acetoxybenzaldehyde in 20ml of ethanol (or THF).[4]

-

Add 1.48g of sodium borohydride in batches in an ice-water bath.

-

After 1 hour, warm the reaction to 25°C and continue stirring until the reaction is complete (monitored by TLC).

-

Evaporate the solvent.

-

Add 30ml of ethyl acetate and 10ml of water to the residue.

-

Separate the organic phase, wash with 10ml of water, and concentrate to obtain 15.8 g of 4-acetoxybenzyl alcohol.[4]

Data Presentation for Alternative Route

Table 3: Reactant Quantities and Yields for Alternative Synthesis Route

| Step | Starting Material | Reagents | Product | Yield | Purity (HPLC) |

| 1 | p-hydroxybenzaldehyde (12.2g) | Acetic anhydride (12.12g), H₂SO₄ (0.3g) | 4-acetoxybenzaldehyde | 98% | 99.3% |

| 2 | 4-acetoxybenzaldehyde (16.1g) | Sodium borohydride (1.48g), Ethanol | 4-acetoxybenzyl alcohol | 97.4% | 99.5% |

Visualization of the Manufacturing Process

The following diagrams illustrate the logical workflow for the synthesis of the Bisoprolol intermediate.

Caption: Workflow for the synthesis of 4-Hydroxybenzyl alcohol.

Caption: Workflow for the synthesis of the key Bisoprolol intermediate.

References

- 1. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]

- 4. Novel method for synthesizing bisoprolol importance intermediate - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Quantification of 4-((2-isopropoxyethoxy)methyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate and a known impurity in the synthesis of Bisoprolol, a widely used beta-blocker.[1][2][3][4] Accurate and robust analytical methods are crucial for its quantification to ensure the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS), which are the primary techniques for its analysis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data and key experimental parameters for the analytical methods described.

Table 1: HPLC Method Parameters for Quantification

| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid) | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Composition | 60:40 (A:B) | Gradient (See Table 2) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temp. | 30°C | 35°C |

| Injection Vol. | 10 µL | 20 µL |

| UV Wavelength | 225 nm | 230 nm |

| Run Time | 15 min | 20 min |

Table 2: Gradient Elution Program for HPLC Method 2

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 40 | 60 |

| 15.0 | 40 | 60 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Table 3: LC-MS/MS Method Parameters for Sensitive Quantification

| Parameter | Description |

| Column | UPLC C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition | m/z 209.1 → 107.1 (Quantifier), m/z 209.1 → 71.1 (Qualifier) |

| Collision Energy | Optimized for specific instrument |

| Cone Voltage | Optimized for specific instrument |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details the steps for quantifying this compound using a standard reversed-phase HPLC method with UV detection.

1. Materials and Reagents:

-

Reference standard of this compound (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Phosphoric acid (AR grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Sample containing this compound (e.g., Bisoprolol drug substance or reaction mixture)

2. Equipment:

-

HPLC system with a UV/Vis detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

-

Syringe filters (0.45 µm)

3. Preparation of Solutions:

-

Mobile Phase A (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 10 µg/mL.

-